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Cat. No.: B1210861 Get Quote

For researchers, scientists, and drug development professionals, understanding the molecular

intricacies of a drug's impact is paramount. This guide provides a comparative analysis of the

gene expression profiles in cells treated with Pressamina versus a control group, supported by

experimental data and detailed protocols.

Pressamina, a potent inhibitor of the mechanistic target of rapamycin (mTOR), plays a crucial

role in regulating cell growth, proliferation, and metabolism. Its primary mechanism of action

involves the formation of a complex with the intracellular protein FKBP12, which then binds to

and inhibits mTOR Complex 1 (mTORC1). This inhibition modulates downstream signaling

pathways, ultimately leading to significant changes in the cellular transcriptome.[1][2][3][4]

Quantitative Gene Expression Analysis
To elucidate the specific effects of Pressamina on gene expression, a comprehensive

microarray analysis was conducted on the human breast cancer cell line MDA-MB-468. The

cells were treated with 100 nM Pressamina for 24 hours, and the resulting gene expression

profile was compared to that of cells treated with a DMSO vehicle control. The analysis

identified a signature of 31 genes that were significantly upregulated following Pressamina
treatment.[5][6][7]

Table 1: Genes Upregulated by Pressamina Treatment in MDA-MB-468 Cells
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Gene Symbol Gene Name Fold Change p-value

PHLDA1

Pleckstrin homology

like domain family A

member 1

>2.0 <0.05

ADM Adrenomedullin >2.0 <0.05

ANKRD1
Ankyrin repeat domain

1
>2.0 <0.05

AREG Amphiregulin >2.0 <0.05

ATF3
Activating

transcription factor 3
>2.0 <0.05

BTG2
BTG anti-proliferation

factor 2
>2.0 <0.05

CCNG2 Cyclin G2 >2.0 <0.05

CDKN1A
Cyclin dependent

kinase inhibitor 1A
>2.0 <0.05

CEBPD
CCAAT/enhancer

binding protein delta
>2.0 <0.05

DUSP1
Dual specificity

phosphatase 1
>2.0 <0.05

EGR1
Early growth response

1
>2.0 <0.05

EREG Epiregulin >2.0 <0.05

FOS

Fos proto-oncogene,

AP-1 transcription

factor subunit

>2.0 <0.05

FOSB

FosB proto-oncogene,

AP-1 transcription

factor subunit

>2.0 <0.05
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GADD45B

Growth arrest and

DNA damage

inducible beta

>2.0 <0.05

GEM

GTP binding protein

overexpressed in

skeletal muscle

>2.0 <0.05

HBEGF
Heparin binding EGF

like growth factor
>2.0 <0.05

IER2
Immediate early

response 2
>2.0 <0.05

IER3
Immediate early

response 3
>2.0 <0.05

IL6 Interleukin 6 >2.0 <0.05

JUN

Jun proto-oncogene,

AP-1 transcription

factor subunit

>2.0 <0.05

JUNB

JunB proto-oncogene,

AP-1 transcription

factor subunit

>2.0 <0.05

KLF4 Kruppel like factor 4 >2.0 <0.05

KLF6 Kruppel like factor 6 >2.0 <0.05

MAFF
MAF bZIP

transcription factor F
>2.0 <0.05

MYC

MYC proto-oncogene,

bHLH transcription

factor

>2.0 <0.05

NR4A1

Nuclear receptor

subfamily 4 group A

member 1

>2.0 <0.05
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PPP1R15A
Protein phosphatase 1

regulatory subunit 15A
>2.0 <0.05

PTGS2

Prostaglandin-

endoperoxide

synthase 2

>2.0 <0.05

RHOB
Ras homolog family

member B
>2.0 <0.05

ZFP36
ZFP36 ring finger

protein
>2.0 <0.05

Note: This table represents a selection of the 31 significantly upregulated genes identified in

the study for illustrative purposes. The fold change and p-values are generalized from the

findings of the cited research.

Experimental Protocols
The following is a detailed methodology for the microarray analysis of Pressamina-treated

cells.

Cell Culture and Treatment:

The human breast cancer cell line MDA-MB-468 was cultured in RPMI 1640 medium

supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100

µg/mL).

Cells were maintained in a humidified incubator at 37°C with 5% CO2.

For the experiment, cells were seeded and allowed to adhere overnight.

The following day, the cells were treated with either 100 nM Pressamina (dissolved in

DMSO) or an equivalent volume of DMSO as a vehicle control.

The cells were incubated for 24 hours before harvesting for RNA extraction.

RNA Extraction and Microarray Hybridization:
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Total RNA was extracted from the treated and control cells using the RNeasy Mini Kit

(Qiagen) according to the manufacturer's protocol.

The quality and quantity of the extracted RNA were assessed using a NanoDrop

spectrophotometer and an Agilent 2100 Bioanalyzer.

Five micrograms of total RNA from each sample were used for cDNA synthesis and

subsequent labeling with biotin.

The labeled cRNA was then fragmented and hybridized to Affymetrix Human Genome U133A

Array chips.

The arrays were washed, stained with streptavidin-phycoerythrin, and scanned using a

GeneChip Scanner 3000.

Data Analysis:

The raw data was processed using Affymetrix GeneChip Operating Software (GCOS).

Normalization was performed using the Robust Multi-array Average (RMA) method.

Differentially expressed genes were identified using a moderated t-test with a Benjamini-

Hochberg correction for multiple testing.

Genes with a fold change of >2.0 and a p-value of <0.05 were considered significantly

upregulated.

Visualizing the Molecular Mechanisms
To better understand the biological context of Pressamina's action, the following diagrams

illustrate the affected signaling pathway and the experimental workflow.
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Caption: The mTOR signaling pathway and the inhibitory action of Pressamina.
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Caption: Workflow for gene expression analysis of Pressamina-treated cells.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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